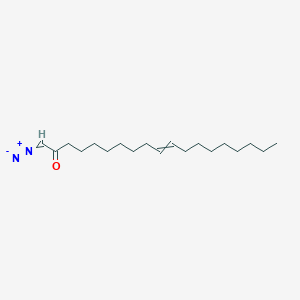
1-Diazoniononadeca-1,10-dien-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazoniononadeca-1,10-dien-2-olate is a chemical compound with the molecular formula C19H34N2O It is known for its unique structure, which includes a diazonium group and a nonadecadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazoniononadeca-1,10-dien-2-olate typically involves the diazotization of a suitable precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium to convert the amine group into a diazonium ion. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor compound is reacted with nitrous acid in a controlled environment. The reaction is carefully monitored to ensure the stability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazoniononadeca-1,10-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and other organic groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
1-Diazoniononadeca-1,10-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazoniononadeca-1,10-dien-2-olate involves its interaction with molecular targets and pathways. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazoniononadeca-1,10-dien-2-one
- 1-Diazoniononadeca-1,10-dien-2-thiol
- 1-Diazoniononadeca-1,10-dien-2-amine
Uniqueness
1-Diazoniononadeca-1,10-dien-2-olate is unique due to its specific structure and the presence of the diazonium group This makes it distinct from other similar compounds, which may have different functional groups or structural variations
Propiedades
Número CAS |
90670-28-3 |
|---|---|
Fórmula molecular |
C19H34N2O |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-diazononadec-10-en-2-one |
InChI |
InChI=1S/C19H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h9-10,18H,2-8,11-17H2,1H3 |
Clave InChI |
QHCGKNBREBURFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















